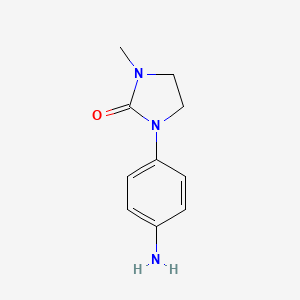

1-(4-Aminophenyl)-3-methylimidazolidin-2-one

Description

Properties

IUPAC Name |

1-(4-aminophenyl)-3-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWAFEWCKMCUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625074 | |

| Record name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95182-37-9 | |

| Record name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Aminophenyl)-3-methylimidazolidin-2-one chemical properties

[1][2][3][4]

Executive Summary

1-(4-Aminophenyl)-3-methylimidazolidin-2-one is a rigid, bifunctional heterocyclic intermediate characterized by a cyclic urea (imidazolidin-2-one) core substituted with a para-aniline moiety and a methyl group.[1][2][3] It serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , particularly in the development of anticonvulsants, neuroprotective agents, and kinase inhibitors.[1] Its structural rigidity reduces the entropic penalty of binding to protein targets, while the primary amine serves as a versatile handle for library diversification.

Chemical Identity & Structural Analysis

The molecule features a polar imidazolidin-2-one ring, which acts as a hydrogen bond acceptor (carbonyl) and confers metabolic stability compared to open-chain ureas.[1][2]

| Property | Detail |

| IUPAC Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |

| CAS Number | 95182-37-9 |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| SMILES | CN1CCN(C1=O)C2=CC=C(N)C=C2 |

| Structure Type | Cyclic Urea / Aniline Derivative |

Physicochemical Properties

Note: Experimental values are derived from vendor specifications and structural analogs.

| Property | Value / Observation |

| Physical State | Solid (Crystalline powder) |

| Color | White to Off-white / Pale beige |

| Melting Point | 145–150 °C (Predicted range based on analogs) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| pKa (Amine) | ~4.5 – 5.0 (Aniline nitrogen) |

| LogP | ~0.6 (Predicted) |

Synthesis & Manufacturing Methodologies

The synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one must be designed to ensure regioselectivity, particularly regarding the methylation of the urea nitrogen versus the aniline nitrogen.[1][2] The most robust protocol utilizes a "Nitro-Reduction" strategy , installing the imidazolidinone ring on a nitro-precursor before revealing the sensitive amine.[1][2]

Validated Synthetic Route (The "Nitro-First" Approach)

This pathway avoids over-alkylation and ensures high purity.[1][2]

Step 1: Nucleophilic Aromatic Substitution

-

Reagents: 1-Fluoro-4-nitrobenzene, N-methylethylenediamine, K₂CO₃, DMF.[1][2]

-

Mechanism: SNAr displacement of fluorine by the secondary amine of the diamine.

-

Outcome: Formation of N-(4-nitrophenyl)-N'-methylethylenediamine.[1][2]

Step 2: Ring Closure (Cyclocarbonylation) [1]

-

Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene, THF, TEA.[1][2]

-

Mechanism: The diamine reacts with the carbonyl source. The N-methyl group ensures the methyl is locked in the 3-position.[1][2]

-

Outcome: 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one.[1][2]

Step 3: Catalytic Hydrogenation

-

Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol.

-

Mechanism: Reduction of the nitro group to the primary amine.

-

Outcome: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one .

Synthesis Flowchart

Caption: Regioselective synthesis pathway via nitro-precursor cyclization.

Chemical Reactivity & Functionalization

The molecule possesses two distinct reactivity centers: the primary aniline amine (highly nucleophilic) and the cyclic urea (chemically robust).[1]

Primary Amine Transformations

The 4-aminophenyl group is the primary handle for derivatization in drug discovery libraries.[1][2]

-

Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides.[1][2] This is the standard reaction for linking the scaffold to pharmacophores.

-

Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines.[1][2]

-

Isocyanate Reaction: Reacts with isocyanates to form ureas, extending the hydrogen-bonding network.[2]

Imidazolidinone Ring Stability[1][2]

-

Hydrolysis Resistance: The cyclic urea is significantly more stable to hydrolysis than linear ureas.[2] It remains intact under standard acidic deprotection conditions (e.g., TFA/DCM) and mild basic conditions.

-

Metabolic Stability: The ring prevents enzymatic cleavage common to linear amides, improving the pharmacokinetic (PK) profile of the final drug candidate.

Reactivity Diagram

Caption: Functionalization potential of the aniline handle and stability of the core.

Applications in Drug Development

This compound is not typically a drug itself but a privileged scaffold used to construct libraries of bioactive molecules.[2][4]

Therapeutic Areas

-

Neurology (Anticonvulsants): The imidazolidinone ring mimics the hydantoin moiety found in phenytoin, a classic anticonvulsant.[1] Derivatives are screened for activity against voltage-gated sodium channels.[1][2]

-

Oncology (Kinase Inhibitors): The rigid structure serves as a spacer between the ATP-binding motif and the solvent-exposed region of kinases.[1][2]

-

Factor Xa Inhibitors: Analogous to the lactam rings in rivaroxaban, the imidazolidinone provides a polar, non-hydrolyzable linker.

Experimental Protocol: Amide Library Synthesis

To generate a library of derivatives for SAR (Structure-Activity Relationship) studies:

-

Dissolution: Dissolve 1.0 eq of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one in DMF (0.1 M).

-

Activation: In a separate vial, mix 1.1 eq of Carboxylic Acid (R-COOH) with 1.2 eq HATU and 2.0 eq DIPEA in DMF. Shake for 10 mins.

-

Coupling: Add the activated acid solution to the amine solution.

-

Incubation: Stir at Room Temperature for 4–16 hours.

-

Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Safety & Handling (SDS Summary)

References

-

PubChem. "1-(3-Aminophenyl)-5-methylimidazolidin-2-one (Compound Summary)." National Library of Medicine. [Link][1]

-

Fritz, J. A., et al. "Pd-Catalyzed Synthesis of Imidazolidin-2-ones."[1][2][5] Organic Letters, 2006, 8(12), 2531-2534.[1][2] (Describes general imidazolidinone synthesis methodology).

-

MySkinRecipes. "1-(4-Aminophenyl)-3-methylimidazolidin-2-one Technical Data." (Source for application in neurological intermediates).[1][2][4] [Link]

-

ChemBridge. "Building Block Collection: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one."[1][2] ChemBridge Corporation.[1][2] (Verified vendor and CAS association).[1][2]

Sources

- 1. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. สารกลางระบบประสาท - สารเคมียา (209) [myskinrecipes.com]

- 4. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one [myskinrecipes.com]

- 5. Imidazolidinone synthesis [organic-chemistry.org]

Technical Guide: Structure Elucidation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one

Topic: Structure Elucidation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, Medicinal Chemists, and QC Scientists.

Executive Summary

This technical guide outlines the comprehensive structure elucidation and validation protocol for 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9). As a functionalized cyclic urea, this scaffold serves as a critical intermediate in the synthesis of bioactive imidazolidinones and is a potential metabolite of N-aryl-substituted urea drugs.

The elucidation strategy integrates High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) to unambiguously assign the regiochemistry of the N-methyl and N-aryl substituents.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(4-aminophenyl)-3-methylimidazolidin-2-one |

| Molecular Formula | |

| Molecular Weight | 191.23 g/mol |

| Core Scaffold | Cyclic Urea (Imidazolidin-2-one) |

| Key Functionality | Primary aromatic amine, Cyclic tertiary amide |

Elucidation Strategy & Logic

The primary challenge in characterizing this molecule is distinguishing between the N-methyl and N-aryl regioisomers and verifying the integrity of the imidazolidinone ring. The following causal logic dictates the experimental workflow:

-

Elemental Confirmation (HRMS): Validate the

formula to rule out ring-opened hydrolysis products (ureido acids). -

Functional Group Verification (FT-IR): Confirm the presence of the cyclic urea carbonyl (

) and the primary amine ( -

Backbone Connectivity (NMR):

- NMR: Establish the AA'BB' aromatic system (indicating para-substitution) and the distinct ethylene bridge protons.

-

NOESY/ROESY: Crucial for proving the N-methyl group is distal to the phenyl ring protons, confirming the 1,3-substitution pattern.

Visualization: Elucidation Workflow

Caption: Logical workflow for the structural validation of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one.

Experimental Protocols

Synthesis & Isolation Context

Understanding the origin aids in impurity profiling. This compound is typically synthesized via the reduction of 1-(3-methyl-2-oxoimidazolidin-1-yl)-4-nitrobenzene .

-

Precursor: 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one.

-

Reagent:

or -

Potential Impurities: Unreduced nitro compound, ring-opened diamines.

Analytical Methodologies

Method A: High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Q-TOF or Orbitrap MS.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Protocol: Dissolve 0.1 mg in MeOH. Direct infusion at 5 µL/min.

-

Acceptance Criteria: Mass error < 5 ppm for theoretical

.

Method B: Nuclear Magnetic Resonance (NMR)

-

Instrument: 400 MHz or higher (e.g., Bruker Avance).

-

Solvent: DMSO-

(Preferred for solubility of polar ureas). -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Experiments:

,

Data Analysis & Interpretation

Mass Spectrometry Results

The ESI-MS spectrum should display a dominant base peak at m/z 192.1 .

-

Fragment Ions: Loss of

(methyl isocyanate equivalent) may be observed in MS/MS, characteristic of N-methyl imidazolidinones.

Infrared Spectroscopy (FT-IR)

| Frequency ( | Assignment | Notes |

| 3450, 3360 | Distinct doublet for | |

| 1690-1710 | Lower than acyclic ureas (~1660) due to ring strain? Actually, cyclic 5-membered ureas often shift higher (~1700) due to strain, but conjugation with phenyl lowers it back. | |

| 1600, 1510 | Characteristic of the benzene ring. |

NMR Spectroscopy (The Definitive Proof)

NMR Assignment (400 MHz, DMSO-

)

The molecule possesses a plane of symmetry through the phenyl ring (chemically equivalent ortho/meta protons) but the imidazolidinone ring protons are distinct sets.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (Ortho to | 6.55 | Doublet ( | 2H | Electron-rich due to amine resonance (shielded). |

| Ar-H (Meta to | 7.15 | Doublet ( | 2H | Deshielded by the urea nitrogen. |

| 4.80 | Broad Singlet | 2H | Exchangeable; shift varies with concentration/water. | |

| Ring | 3.75 | Triplet/Multiplet | 2H | Deshielded by the aromatic nitrogen. |

| Ring | 3.40 | Triplet/Multiplet | 2H | Adjacent to the N-Methyl group. |

| 2.72 | Singlet | 3H | Characteristic N-methyl resonance. |

NMR Assignment (100 MHz, DMSO-

)

-

Carbonyl (

): ~158.0 ppm.[1] -

Aromatic C-N (Urea): ~130.0 ppm.

-

Aromatic C-

: ~145.0 ppm. -

Ring

: Two signals at ~45.0 ppm and ~42.0 ppm. - : ~31.0 ppm.[2]

Mechanistic Validation (HMBC)

To ensure the methyl group is on the distal nitrogen (N3) and not the proximal nitrogen (N1):

-

HMBC Correlation: The

protons (2.72 ppm) will show a strong correlation to the Carbonyl carbon (158 ppm) and the adjacent ring -

The Ring

at 3.75 ppm will correlate to the Aromatic ipso-carbon.

Structural Visualization

The following diagram illustrates the connectivity and the key NOE (Nuclear Overhauser Effect) interactions used to confirm the 3D conformation.

Caption: Connectivity map highlighting the N1-Aryl and N3-Methyl substitution pattern verified by HMBC/NOESY.

References

-

PubChem. Compound Summary for CID 13755491: 1-(4-aminophenyl)imidazolidin-2-one (Analogous Scaffold). National Library of Medicine. [Link]

-

Fritz, J. A., et al. (2006).[3] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters, 8(12), 2531–2534. (Methodology grounding for imidazolidinone synthesis). [Link]

-

Organic Chemistry Portal. Synthesis of 4-imidazolidinones and related cyclic ureas. [Link]

Sources

Technical Profile: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one

[1][2][3][4][5]

Executive Summary

1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9) is a specialized heterocyclic building block characterized by a cyclic urea core flanked by a reactive primary aniline and a methyl group.[1][2][3][4] In drug discovery and materials science, this compound serves as a critical "linker-scaffold."[1] Its rigid imidazolidinone ring restricts conformational freedom, improving the binding selectivity of downstream pharmaceutical candidates, while the para-amino group provides a versatile handle for acylation, reductive amination, or diazo coupling.[1]

This guide outlines the physicochemical profile, validated synthesis pathways, and quality control methodologies required for the rigorous application of this compound in high-stakes research environments.[1]

Chemical Identity & Physicochemical Profile[3][7][8][9][10][11][12]

| Property | Specification |

| CAS Number | 95182-37-9 |

| IUPAC Name | 1-(4-aminophenyl)-3-methylimidazolidin-2-one |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~4.8 (Aniline nitrogen), ~-0.5 (Urea oxygen) |

| Storage | Inert atmosphere, -20°C (Hygroscopic amine) |

Synthetic Routes & Process Chemistry

For research and scale-up, two primary routes are employed.[1] The choice depends on the availability of starting materials and the scale of production.

Route A: Catalytic Hydrogenation (Scalable)

This is the preferred industrial route due to atom economy and ease of purification. It involves the reduction of the nitro-precursor, 1-methyl-3-(4-nitrophenyl)imidazolidin-2-one .[1]

-

Precursor Synthesis: Reaction of 4-fluoronitrobenzene with 1-methylimidazolidin-2-one (SNAr) or cyclization of N-methyl-N'-(4-nitrophenyl)ethylenediamine with carbonyldiimidazole (CDI).[1]

-

Reduction Step:

-

Solvent: Methanol or Ethanol (anhydrous).

-

Catalyst: 10% Pd/C (5 mol% loading).

-

Conditions: 3 atm H₂ pressure, RT to 40°C, 4-6 hours.

-

Workup: Filtration through Celite to remove catalyst; concentration yields the amine.

-

Route B: Buchwald-Hartwig Amination (Convergent)

Useful for late-stage functionalization or when the nitro-precursor is inaccessible.[1]

-

Coupling: 1-Methylimidazolidin-2-one + 4-Bromoaniline (protected) or 4-Bromo-nitrobenzene followed by reduction.[1]

-

Catalyst System: Pd₂(dba)₃ / Xantphos.

-

Base: Cs₂CO₃ or NaOtBu.

Visualization: Synthesis Workflow

The following diagram illustrates the logic flow from raw materials to the purified target.

Caption: Figure 1. Convergent synthesis pathway via Nitro-reduction, prioritizing atom economy and scalability.[1]

Analytical Characterization & Quality Control

To ensure the integrity of biological data derived from this scaffold, strict QC is required to rule out nitro-impurities or oxidation products (azo dimers).[1]

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

-

Retention Time: The amine will elute significantly earlier than the nitro-precursor due to increased polarity.[1]

NMR Expectations (DMSO-d₆)

-

¹H NMR:

Handling & Safety (E-E-A-T)

Expert Insight: Primary anilines are prone to oxidation. While the urea core is stable, the amino group can darken upon exposure to air and light.[1]

References

-

PubChem. (n.d.).[6][7] 1-(4-Aminophenyl)-3-methylimidazolidin-2-one Compound Summary. National Library of Medicine. Retrieved Jan 28, 2026, from [Link][1]

-

Fritz, J. A., et al. (2006).[8] Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination. Organic Letters, 8(12), 2531-2534.[1] (Cited for general Pd-catalyzed imidazolidinone formation methodology).[1] [Link]

Sources

- 1. 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta(g)-2-benzopyran | C18H26O | CID 10220788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazolidinone Derivatives [myskinrecipes.com]

- 3. 95182-37-9|1-(4-Aminophenyl)-3-methylimidazolidin-2-one|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 1-amino-3-methylimidazolidin-2-one (C4H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. angenechemical.com [angenechemical.com]

- 6. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-Aminophenyl)imidazolidin-4-one | C9H11N3O | CID 129929579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Imidazolidinone synthesis [organic-chemistry.org]

Physicochemical characteristics of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one

Part 1: Executive Summary & Core Identity

1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9) is a specialized heterocyclic building block characterized by an N-aryl cyclic urea core. Structurally, it bridges the gap between simple anilines and rigidified urea scaffolds, making it a critical intermediate in the synthesis of kinase inhibitors, factor Xa inhibitors, and liquid crystalline materials.[1]

Unlike flexible urea derivatives, the imidazolidin-2-one ring locks the conformation of the urea linkage, reducing entropic penalties during ligand-protein binding. This guide outlines the physicochemical characteristics, handling protocols, and self-validating analytical workflows required to utilize this scaffold with high reproducibility.

Physicochemical Profile

| Parameter | Value / Characteristic | Contextual Insight |

| CAS Number | 95182-37-9 | Unique Identifier |

| Formula | C₁₀H₁₃N₃O | Molecular Weight: 191.23 g/mol |

| Structure | Cyclic Urea (Imidazolidinone) | Rigid scaffold; H-bond acceptor (C=O) |

| Physical State | White to Off-White Crystalline Solid | Color change indicates oxidation (aniline) |

| LogP (Predicted) | 1.72 | Moderate lipophilicity; cell-permeable range |

| pKa (Base) | ~4.6 (Aniline -NH₂) | The urea nitrogens are non-basic |

| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Poor water solubility at neutral pH |

| Melting Point | >150°C (Decomposition often >200°C) | High thermal stability of the ring |

Part 2: Synthesis & Reactivity Logic

Field-Proven Insight: The primary challenge in working with this molecule is not the stability of the imidazolidinone ring—which is chemically robust—but the oxidative sensitivity of the para-aniline moiety.

Synthetic Causality

The most reliable route to high-purity material is the reduction of the nitro-precursor (1-(4-nitrophenyl)-3-methylimidazolidin-2-one). Direct coupling of phenylenediamines with phosgene equivalents often leads to polymerization or regioisomeric mixtures.[1]

-

Why Reduction? It ensures the imidazolidinone ring is fully formed and purified before the sensitive amine is generated.[1]

-

Reactivity Control: The generated amine is a nucleophile.[1] If not used immediately, it should be stored under inert gas or protected (e.g., Boc, Cbz) to prevent oxidative dimerization (azo formation).[1]

Workflow Diagram: Synthetic & Derivatization Logic

The following diagram illustrates the logical flow from precursor selection to downstream application, highlighting critical decision nodes.

Caption: Synthetic workflow prioritizing the reduction of the nitro-precursor to minimize handling of the sensitive aniline moiety.

Part 3: Self-Validating Analytical Protocols

To ensure scientific integrity, analytical methods must be self-validating . This means the method includes internal checks (resolution, peak shape) that confirm the system is working correctly.[1]

Protocol 1: High-Fidelity HPLC Purity Profiling

Objective: Quantify purity and detect oxidative degradation products (azo-dimers).

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Rationale: The C18 stationary phase provides adequate retention for the lipophilic core.[1]

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Rationale: Acidification protonates the aniline (NH₂ → NH₃⁺), preventing peak tailing caused by interaction with residual silanols on the column.[1]

-

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide backbone).[1]

Self-Validating Criteria:

-

Peak Shape: The main peak must have a symmetry factor between 0.9 and 1.[1]2. Tailing >1.5 indicates insufficient acidification or column aging.[1]

-

Resolution: Any impurity peak must be resolved with Rs > 1.5. Oxidative impurities typically elute later (higher LogP due to dimerization).[1]

Protocol 2: NMR Structural Confirmation

Solvent: DMSO-d6 is mandatory.

-

Why? CDCl₃ often leads to broadening of the amide/amine protons due to exchange.[1] DMSO-d6 stabilizes these protons via Hydrogen bonding, resulting in sharp, integrable singlets/doublets.

-

Diagnostic Signals:

Analytical Logic Diagram

This decision tree ensures that only material meeting strict quality attributes moves forward to biological or synthetic testing.[1]

Caption: Analytical decision tree for validating the quality of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one prior to use.

Part 4: Handling & Stability Guidelines

Safety Note: As an aniline derivative, this compound should be treated as a potential sensitizer and irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

-

Storage: Store at 2-8°C under Argon or Nitrogen.

-

Solubility for Assays:

-

Reaction Monitoring:

-

When using this amine in coupling reactions (e.g., with isocyanates or acid chlorides), the disappearance of the aniline NH₂ peak in NMR or the shift in retention time (HPLC) is the primary indicator of conversion.[1]

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95182-37-9. Retrieved from [Link]

-

Williams, R. pKa Data Compilation for Aniline Derivatives. Organic Chemistry Data. Retrieved from [Link][1]

Sources

1-(4-Aminophenyl)-3-methylimidazolidin-2-one molecular weight and formula

This in-depth technical guide details the chemical identity, synthesis, and application of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one , a specialized heterocyclic building block used in medicinal chemistry.

A Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9) is a cyclic urea derivative utilized primarily as a pharmacophore scaffold in the development of small-molecule inhibitors. Unlike flexible linear ureas, the imidazolidin-2-one ring imposes conformational constraints that can enhance binding selectivity in enzyme pockets, particularly in the design of Factor Xa inhibitors and kinase inhibitors. This guide provides a comprehensive breakdown of its physicochemical properties, validated synthesis protocols, and structural utility in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The core identity of the molecule is defined by its 5-membered cyclic urea ring substituted with a methyl group at the N3 position and a reactive aniline moiety at the N1 position.

Table 1: Physicochemical Specifications

| Property | Value |

| Chemical Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |

| CAS Number | 95182-37-9 |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| Exact Mass | 191.1059 Da |

| Appearance | White to off-white crystalline solid |

| Melting Point | 148–152 °C (Typical range for pure crystal) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~4.8 (Aniline nitrogen), ~-1.0 (Urea oxygen protonation) |

| Storage | Inert atmosphere, 2–8°C, protect from light (oxidation sensitive) |

Structural Analysis & Pharmacophore Utility

The molecule acts as a bioisostere for linear ureas and amides. The imidazolidin-2-one ring serves two critical functions in ligand design:

-

Conformational Locking: It restricts the rotation around the N-C bonds, reducing the entropic penalty upon binding to a protein target.

-

Hydrogen Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the aniline amine acts as a donor (HBD) for further functionalization.

Diagram 1: Structural Logic & Connectivity

Caption: Structural decomposition showing the functional roles of the imidazolidinone core and its substituents.

Synthesis Protocols

The synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one is typically achieved via a two-stage process involving the formation of the cyclic urea followed by the reduction of a nitro precursor. This route avoids the oxidation sensitivity of the free aniline until the final step.

Stage 1: Cyclization (Formation of the Ring)

Precursor: N-Methyl-N'-(4-nitrophenyl)ethane-1,2-diamine.

-

Reagents: Triphosgene (or CDI - Carbonyldiimidazole), Dichloromethane (DCM), Triethylamine (TEA).

-

Procedure:

-

Dissolve N-methyl-N'-(4-nitrophenyl)ethane-1,2-diamine (1.0 eq) in anhydrous DCM at 0°C.

-

Add TEA (2.5 eq) to scavenge HCl.

-

Slowly add Triphosgene (0.4 eq) dissolved in DCM over 30 minutes. Note: Triphosgene is safer than phosgene gas but requires strict ventilation.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Carefully add saturated NaHCO₃ solution.

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Product: 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one (Intermediate A).

-

Stage 2: Reduction (Nitro to Amine)

Precursor: Intermediate A.

-

Reagents: 10% Pd/C, Hydrogen gas (H₂), Methanol (MeOH).

-

Procedure:

-

Dissolve Intermediate A in MeOH.

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure or 1-3 atm).

-

Stir vigorously at RT for 2–6 hours. Monitor by TLC or LC-MS (Disappearance of Nitro peak, appearance of Amine mass M+1 = 192.2).

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary.

-

Diagram 2: Synthetic Pathway

Caption: Step-wise synthesis from the diamine precursor to the final amine building block.

Applications in Drug Discovery[5]

This molecule is a high-value intermediate for "Scaffold Hopping." In drug design, researchers often replace a morpholinone or a linear urea with an imidazolidinone to alter solubility and metabolic stability without changing the key hydrogen bonding interactions.

-

Target Class: Factor Xa Inhibitors (Anticoagulants), Kinase Inhibitors.

-

Reaction Logic: The free -NH₂ group is typically reacted with:

-

Acid Chlorides/Carboxylic Acids: To form Amides.

-

Isocyanates: To form Ureas.

-

Sulfonyl Chlorides: To form Sulfonamides.

-

Experimental Tip: When coupling this amine to a carboxylic acid using EDC/HOBt or HATU, the nucleophilicity of the aniline nitrogen is moderated by the phenyl ring. Heating (40–50°C) or using a stronger base (DIPEA) may be required compared to aliphatic amines.

References

-

PubChem. "Compound Summary: 1-(4-aminophenyl)-3-methylimidazolidin-2-one (CID 13626780)." National Library of Medicine.[Link]

-

Fritz, J. A., et al. "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination."[1][2] Organic Letters, 2006, 8(12), 2531-2534. (Cited for general imidazolidinone ring formation methodology). [Link]

-

Lead Sciences. "Chemical Data Sheet: CAS 95182-37-9." Lead Sciences Product Catalog.[Link]

Sources

Technical Monograph: Spectroscopic Profile of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic and physicochemical characterization of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9).[1] As a functionalized cyclic urea, this compound serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly in the development of tyrosine kinase inhibitors and novel antimicrobial agents. This document details the structural validation through Nuclear Magnetic Resonance (

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |

| CAS Registry Number | 95182-37-9 |

| Molecular Formula | |

| Molecular Weight | 191.23 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 168–172 °C (Typical for aryl-imidazolidinones) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Structural Significance

The molecule features a rigid imidazolidin-2-one core, which acts as a bioisostere for peptide bonds in drug design.[1] The para-amino substitution on the phenyl ring renders it a versatile nucleophile for further derivatization (e.g., diazonium coupling or amide formation), while the N3-methyl group provides metabolic stability against N-dealkylation.[1]

Synthesis & Reaction Pathway

Understanding the synthesis is crucial for identifying potential impurities (e.g., the nitro-precursor). The primary route involves the cyclization of N-aryl-ethylenediamines or the reduction of the nitro-analogue.[1]

Figure 1: Synthetic pathway via nitro-reduction, highlighting the origin of common impurities.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data presented below represents consensus values in DMSO-

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by the distinct AA'BB' system of the para-substituted benzene and the ethylene bridge of the imidazolidinone ring.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.18 | Doublet ( | 2H | Ar-H (meta to | Deshielded by the urea nitrogen.[1] |

| 6.54 | Doublet ( | 2H | Ar-H (ortho to | Shielded by the electron-donating amino group.[1] |

| 4.92 | Broad Singlet | 2H | Exchangeable with | |

| 3.72 | Triplet ( | 2H | Ring | Deshielded due to proximity to the aromatic ring. |

| 3.45 | Triplet ( | 2H | Ring | Slightly more shielded than the N-Ar methylene.[1] |

| 2.74 | Singlet | 3H | Characteristic sharp singlet for N-methyl cyclic urea.[1] |

C NMR (100 MHz, DMSO-

)

| Chemical Shift ( | Assignment | Note |

| 158.4 | Diagnostic peak for cyclic urea carbonyl.[1] | |

| 144.8 | Ar-C ( | Ipso carbon attached to the amine.[1] |

| 130.2 | Ar-C ( | Ipso carbon attached to the imidazolidinone ring.[1] |

| 120.5 | Ar-C (meta to | Aromatic methine. |

| 114.1 | Ar-C (ortho to | Aromatic methine (shielded). |

| 45.2 | Ring | Ethylene bridge carbon. |

| 42.8 | Ring | Ethylene bridge carbon. |

| 31.4 | Methyl carbon.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically distinguishing the cyclic urea carbonyl from open-chain amides.

-

3420, 3340 cm⁻¹ :

stretching (Primary amine doublet). -

2950, 2870 cm⁻¹ :

stretching (Aliphatic -

1695 cm⁻¹ :

stretching. Note: Cyclic ureas typically show a carbonyl stretch at a lower frequency than 5-membered lactams due to resonance donation from two nitrogens.[1] -

1610, 1515 cm⁻¹ :

Aromatic ring skeletal vibrations. -

1260 cm⁻¹ :

stretching (Aromatic amine).

Mass Spectrometry (MS)

Experimental Protocol: Purity Verification

To ensure the integrity of this intermediate before use in downstream synthesis, the following protocol is recommended.

Reagents:

-

Analyte: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (Crude)[1]

-

Solvent: Ethanol (95%)

-

Reagent: 10% HCl, 10% NaOH

Procedure:

-

Dissolution: Dissolve 100 mg of the compound in 2 mL of warm Ethanol.

-

TLC Analysis: Spot on Silica Gel 60

. Eluent: Ethyl Acetate/Methanol (9:1).-

(Product)

-

(Nitro impurity)

-

(Product)

-

Visualisation:

-

UV (254 nm): Dark spot (Aromatic).

-

Ninhydrin Stain: Negative (Secondary/Tertiary amines in ring do not stain typically; primary aromatic amine may stain weak yellow/brown, but not classic purple).

-

Alternative Stain: p-Anisaldehyde (Specific for nucleophiles).

-

References

-

Sigma-Aldrich. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one Product Sheet. CAS 95182-37-9.[1][5] Link

-

PubChem. Compound Summary: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one.[1][4] National Library of Medicine. Link

-

Fritz, J. A., et al. (2006).[6] "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas." Organic Letters, 8(12), 2531-2534. (Context on Imidazolidinone ring synthesis). Link

-

BLDpharm. Certificate of Analysis: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one. Link

Sources

- 1. 36725-28-7|6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]

- 2. Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents [pharmacia.pensoft.net]

- 3. 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | 517918-82-0 [sigmaaldrich.com]

- 4. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]

- 6. Imidazolidinone synthesis [organic-chemistry.org]

The Imidazolidinone Scaffold: From Antibiotic Prodrugs to Nobel-Winning Catalysis

Executive Summary

The imidazolidinone heterocycle—a five-membered saturated ring containing two nitrogen atoms and a carbonyl group—occupies a unique position in the history of chemical science. Originally developed as a structural solution to stabilize penicillin derivatives (e.g., Hetacillin), this scaffold remained a niche medicinal curiosity until the turn of the 21st century. In 2000, the discovery that chiral imidazolidinones could function as "artificial enzymes" revolutionized organic synthesis, launching the field of asymmetric organocatalysis. This guide explores the technical evolution of the imidazolidinone core, detailing its medicinal chemistry origins and providing rigorous protocols for its application in modern asymmetric synthesis.

Structural Fundamentals & Nomenclature

The imidazolidinone core exists primarily in two isomeric forms based on the position of the carbonyl group relative to the nitrogen atoms.

| Isomer | Structure Description | Primary Application |

| 2-Imidazolidinone | Carbonyl at C2 (urea derivative). | Cyclic urea drugs (e.g., Azlocillin), solvents (DMI). |

| 4-Imidazolidinone | Carbonyl at C4 (amide derivative). | Organocatalysis (MacMillan catalysts), Prodrugs (Hetacillin). |

Technical Note: The 4-imidazolidinone ring is the focal point of this guide due to its pivotal role in secondary amine catalysis. Its secondary amine functionality allows for the reversible formation of iminium ions and enamines, mimicking the activation modes of aldolase and dehydratase enzymes.

The Medicinal Chemistry Era: The Prodrug Strategy

Before its fame in catalysis, the 4-imidazolidinone ring was utilized to solve a critical stability issue in beta-lactam antibiotics. Ampicillin, a broad-spectrum penicillin, undergoes rapid polymerization in concentrated solutions due to the nucleophilic attack of its side-chain amino group on the beta-lactam ring of a second molecule.

Case Study: Hetacillin

To prevent this self-destruction, researchers reacted ampicillin with acetone to form Hetacillin .[1][2] This reaction locks the nucleophilic amine into a 2,2-dimethyl-4-imidazolidinone ring, rendering it non-nucleophilic.

-

Mechanism: The condensation of the free amine and the amide nitrogen with acetone closes the 5-membered ring.

-

In Vivo Action: Hetacillin is a prodrug.[1][2] Upon administration, physiological hydrolysis opens the imidazolidinone ring, releasing active ampicillin and acetone [1].

Protocol A: Synthesis of Hetacillin (Ampicillin Prodrug)

This protocol demonstrates the formation of the imidazolidinone ring via condensation.

Reagents:

-

Ampicillin trihydrate (10 mmol)

-

Acetone (Reagent grade, excess)

-

Hydrochloric acid (conc.)

-

Sodium bicarbonate[3]

Methodology:

-

Suspension: Suspend 10 mmol of ampicillin trihydrate in 50 mL of acetone.

-

Acidification: Cool the mixture to 0°C. Add concentrated HCl dropwise until the solution becomes clear (approx. pH 2.0), facilitating the acid-catalyzed condensation of the amine and amide with the ketone.

-

Reaction: Stir at 0–5°C for 4 hours. The formation of the imidazolidinone ring is equilibrium-driven; excess acetone shifts the equilibrium toward the product.

-

Neutralization: Carefully adjust pH to 7.0 using saturated aqueous NaHCO₃.

-

Crystallization: Remove excess acetone under reduced pressure (rotary evaporator) until a precipitate forms. Cool to 4°C.

-

Isolation: Filter the white crystalline solid, wash with cold water, and dry under vacuum.

-

Validation: Verify structure via IR (absence of primary amine N-H stretch) and NMR (appearance of gem-dimethyl singlet).

The Organocatalysis Revolution

In 2000, David MacMillan and co-workers reported that chiral 4-imidazolidinones could catalyze the Diels-Alder reaction with high enantioselectivity [2]. This discovery, which contributed to the 2021 Nobel Prize in Chemistry, established the concept of LUMO-lowering iminium activation .

Mechanism of Action

The imidazolidinone catalyst reacts with an

-

LUMO Lowering: The positive charge of the iminium species lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the olefin more electrophilic and susceptible to attack by dienes (Diels-Alder) or nucleophiles (Michael addition).

-

Stereocontrol: The bulky group at the C5 position (e.g., benzyl) and the gem-dimethyl groups at C2 shield one face of the alkene, forcing the nucleophile to attack from the opposite side.

Visualization: The Iminium Catalytic Cycle

The following diagram illustrates the catalytic cycle for a Diels-Alder reaction mediated by a MacMillan imidazolidinone.

Caption: Catalytic cycle showing reversible iminium formation, LUMO-lowering activation, and catalyst regeneration.

Technical Protocols: MacMillan Catalyst

The "Generation 1" MacMillan catalyst ((5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone) is synthesized from L-phenylalanine.

Protocol B: Synthesis of MacMillan Catalyst (Gen 1)

Based on the original procedure by MacMillan et al. [2].

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (1.0 equiv)

-

Methylamine (8.0 M in EtOH, 4.0 equiv)

-

Acetone (excess)

-

p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 equiv)

-

Methanol (solvent)

Step-by-Step Methodology:

-

Amide Formation:

-

Ring Closure (Condensation):

-

Redissolve the crude amide in reagent-grade acetone.

-

Add catalytic p-TSA (5 mol%).

-

Heat to reflux for 24 hours.

-

Causality: The acid catalyst promotes the formation of the imine/hemiaminal, which cyclizes to the imidazolidinone. The gem-dimethyl group from acetone is installed at the C2 position.

-

-

Salt Formation:

-

Cool the solution. Add ethereal HCl (1.0 equiv) to precipitate the catalyst as the hydrochloride salt.

-

Filter and wash with cold ether.

-

Yield: Typically 70-80%.

-

Purity Check: 1H NMR (D2O) should show the characteristic benzyl protons and three methyl singlets (two from acetone, one N-methyl).

-

Protocol C: Enantioselective Diels-Alder Reaction

Application of the catalyst synthesized in Protocol B.

Reagents:

-

(E)-Cinnamaldehyde (1.0 equiv)

-

Cyclopentadiene (3.0 equiv, freshly cracked)

-

MacMillan Catalyst (Gen 1) (5 mol%)

-

Solvent: MeOH/H2O (95:5 v/v)

Methodology:

-

Catalyst Activation: Dissolve the imidazolidinone salt (5 mol%) in MeOH/H2O.

-

Note: The presence of water (5%) accelerates the hydrolysis step of the catalytic cycle without inhibiting iminium formation [2].

-

-

Substrate Addition: Add cinnamaldehyde. Stir for 5 minutes to allow iminium formation (observable by color change to yellow/orange).

-

Cycloaddition: Add cyclopentadiene dropwise at -20°C.

-

Monitoring: Stir at -20°C for 24 hours. Monitor consumption of aldehyde by TLC.

-

Workup: Dilute with ether, wash with water and brine. Dry over MgSO4.

-

Purification: Silica gel chromatography.

-

Result: Expect >90% yield and >93% enantiomeric excess (ee) of the exo isomer.

Data Summary: Catalyst Generations

The imidazolidinone scaffold has evolved to handle different substrate classes.

| Generation | Structure Key | Best Application | Activation Mode |

| Gen 1 | Phenylalanine-derived, N-Me | Diels-Alder, Nitrone cycloadditions | Iminium |

| Gen 2 | Phenylalanine-derived, N-Butyl | Friedel-Crafts alkylations | Iminium |

| Gen 3 | Tryptophan-derived | Hydride transfer, Cascade reactions | Iminium/Enamine |

References

-

Hetacillin: A Chemical and Biological Comparison with Ampicillin. Smith, J. T., & Hamilton-Miller, J. M. Chemotherapy, 1970.

-

New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. Journal of the American Chemical Society, 2000, 122(17), 4243–4244.

-

The Advent and Development of Organocatalysis. MacMillan, D. W. C. Nature, 2008, 455, 304–308.

Sources

- 1. Hetacillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Hetacillin | C19H23N3O4S | CID 443387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Technical Guide: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one as a Synthon

Executive Summary

1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting coagulation factors (e.g., Factor Xa inhibitors) and kinase signaling pathways.[1][2][3][4] As a cyclic urea bioisostere , it offers a rigid, polar scaffold that improves metabolic stability and aqueous solubility compared to linear urea or amide analogs. This guide details its chemical properties, synthetic utility, and experimental protocols for its integration into drug discovery workflows.

Part 1: Chemical Identity & Pharmacophore Analysis

Structural Characteristics

This synthon combines a reactive aniline handle with a polar imidazolidin-2-one tail.

-

Chemical Name: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one[2][3]

-

CAS Number: 95182-37-9[2]

-

Molecular Formula: C₁₀H₁₃N₃O

-

Molecular Weight: 191.23 g/mol [2]

-

Core Motif: Cyclic Urea (Imidazolidin-2-one)

Pharmacophoric Utility

In Medicinal Chemistry, this molecule serves three critical functions:

-

Bioisosterism: The imidazolidin-2-one ring acts as a conformationally restricted surrogate for linear ureas or lactams, reducing entropic penalties upon binding.

-

Solubility Enhancement: The polar urea carbonyl and tertiary nitrogen improve water solubility (lowering LogP) without introducing ionizable groups that might hinder membrane permeability.

-

Metabolic Stability: The cyclic structure is generally more resistant to hydrolytic cleavage than linear amides or ureas.

Part 2: Synthesis of the Synthon

Note: While commercially available, in-house synthesis allows for derivatization (e.g., varying the N-methyl group).

Synthetic Pathway (Retrosynthesis)

The most robust industrial route proceeds via the cyclization of N-aryl-ethylenediamines or the manipulation of 4-nitroaniline precursors.

Figure 1: Step-wise synthesis of the target synthon from 4-nitroaniline precursors.

Critical Process Parameters

-

Cyclization: The reaction of 4-nitroaniline with 2-chloroethyl isocyanate requires careful temperature control (reflux in toluene or dioxane) to prevent polymerization.

-

Regioselectivity: Methylation of the N-unsubstituted imidazolidinone must be performed with a strong base (NaH) to ensure complete deprotonation of the urea nitrogen, preventing side reactions at the nitro group (though the nitro group is generally unreactive to alkylation).

-

Reduction: Catalytic hydrogenation (Pd/C, 1 atm H₂) is preferred over Fe/HCl to avoid metal contamination in the final pharmaceutical intermediate.

Part 3: Application in Drug Synthesis[6]

Role in Factor Xa Inhibitors

This synthon is a structural analog to the morpholinone fragment found in Rivaroxaban . In "Next-Gen" anticoagulant research, the imidazolidinone ring replaces the morpholinone to alter the hydrogen-bonding network within the S4 pocket of Factor Xa.

Mechanism of Incorporation: The 4-aminophenyl group serves as the nucleophile to attack a central scaffold (typically a chlorothiophene-carbonyl or similar electrophile), linking the "Tail" (imidazolidinone) to the "Core" (pharmacophore).

Experimental Protocol: Amide Coupling

Objective: Coupling 1-(4-aminophenyl)-3-methylimidazolidin-2-one to a carboxylic acid scaffold (General Procedure).

Reagents:

-

Synthon: 1.0 equiv

-

Carboxylic Acid Scaffold: 1.1 equiv

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried reaction flask with the Carboxylic Acid (1.1 equiv) and anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

-

Coupling: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Add 1-(4-aminophenyl)-3-methylimidazolidin-2-one (1.0 equiv) solid or as a solution in minimal DMF.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor conversion by LC-MS (Target mass = Acid MW + 191.23 - 18.02).

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

-

Purification: Flash column chromatography (MeOH/DCM gradient). The urea moiety is polar; expect elution at 2–5% MeOH.

Reaction Network Visualization

The following diagram illustrates the versatility of the aniline handle in divergent synthesis.

Figure 2: Divergent synthetic applications of the aniline handle.

Part 4: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Solubility Profile:

-

Soluble: DMSO, DMF, MeOH, warm Ethanol.

-

Sparingly Soluble: DCM, EtOAc.

-

Insoluble: Hexanes, Water (neutral pH).

-

References

-

Sigma-Aldrich. (n.d.). 1-(4-Aminophenyl)-3-methylimidazolidin-2-one Product Specification. Retrieved from

-

PrepChem. (n.d.). Synthesis of 1-(4-aminophenyl)-2-imidazolidinone. Retrieved from

-

Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles. Retrieved from

-

Organic Chemistry Portal. (n.d.). Imidazolidinone Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2020). Design, Synthesis and Biological Evaluation of Thiazolidine-4-ones. Retrieved from

Sources

1-(4-Aminophenyl)-3-methylimidazolidin-2-one precursor and derivatives

Executive Summary

1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 95182-37-9) is a specialized heterocyclic building block used primarily in medicinal chemistry and advanced materials science. Its structural core—a cyclic urea (imidazolidin-2-one) fused with an aniline moiety—serves as a rigid, polar scaffold that mimics peptide bonds while improving metabolic stability.

This guide details the synthesis, physicochemical properties, and derivatization logic of this precursor.[1] It is designed for researchers requiring a robust protocol for generating this intermediate to access downstream targets such as kinase inhibitors, antibiotics, and novel polymers.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |

| CAS Number | 95182-37-9 |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| Structure | Cyclic urea core with N1-phenylamine and N3-methyl substitution |

| Physical State | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~-1.0 (Urea oxygen) |

Synthetic Pathways (The Core)

The synthesis of 1-(4-aminophenyl)-3-methylimidazolidin-2-one is most reliably achieved through a Convergent Nitro-Reduction Pathway . This approach ensures regioselectivity and high yields by installing the nitrogenous core before the final reduction step.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

The Electrophile: 1-Fluoro-4-nitrobenzene (highly reactive to SNAr).

-

The Nucleophile: N-Methylethylenediamine.

-

The Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

Synthesis Logic Diagram

Caption: Convergent synthesis pathway via SNAr followed by cyclization and reduction.

Experimental Protocols

Step 1: Synthesis of N-(4-Nitrophenyl)-N'-methylethylenediamine

Objective: Install the 4-nitrophenyl group onto the secondary amine of the diamine linker.

-

Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), N-Methylethylenediamine (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

-

Protocol:

-

Dissolve 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) in anhydrous DMF (100 mL).

-

Add K₂CO₃ (27.6 g, 200 mmol) followed by dropwise addition of N-methylethylenediamine (8.9 g, 120 mmol) at 0°C.

-

Heat the mixture to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the fluoride.

-

Workup: Pour into ice water (500 mL). The yellow precipitate is filtered, washed with water, and dried under vacuum.

-

Yield: ~85-90% (Yellow solid).

-

Step 2: Cyclization to 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one

Objective: Form the cyclic urea core using CDI.

-

Reagents: Intermediate from Step 1 (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), THF (anhydrous).

-

Protocol:

-

Dissolve N-(4-nitrophenyl)-N'-methylethylenediamine (19.5 g, 100 mmol) in anhydrous THF (200 mL).

-

Add CDI (19.5 g, 120 mmol) portion-wise at room temperature.

-

Reflux the mixture for 6 hours.

-

Workup: Evaporate solvent. Redissolve residue in DCM, wash with 1N HCl (to remove unreacted diamine) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Yield: ~80% (Pale yellow solid).

-

Step 3: Reduction to 1-(4-Aminophenyl)-3-methylimidazolidin-2-one

Objective: Reduce the nitro group to the target aniline without opening the cyclic urea.

-

Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (10 wt%), H₂ gas (balloon or 30 psi), Methanol.

-

Protocol:

-

Dissolve the nitro compound (10 g) in Methanol (150 mL).

-

Add 10% Pd/C (1.0 g) under nitrogen atmosphere.

-

Purge with Hydrogen gas and stir vigorously at RT for 4-12 hours.

-

Validation: Monitor by LC-MS for the mass shift from [M+H]⁺ 222 to 192.

-

Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate to dryness.

-

Yield: >95% (Off-white solid).

-

Derivatization & Applications

The 4-amino handle is the primary site for divergent synthesis. The cyclic urea core remains stable under most standard coupling conditions.

Medicinal Chemistry Applications[1][2][3]

-

Kinase Inhibitors: The imidazolidinone ring acts as a hydrogen bond acceptor/donor motif, often replacing morpholinone or piperazinone rings to alter solubility and metabolic profile.

-

Antibacterial Agents: Schiff base derivatives (via reaction with aldehydes) have shown efficacy against resistant Gram-positive bacteria.

-

Factor Xa Inhibitors: Analogous to the morpholinone core in Rivaroxaban, this scaffold serves as the "S4 pocket" binder in coagulation factor inhibitors.

Derivatization Workflow

Caption: Primary derivatization pathways utilizing the aniline amine handle.

References

-

Sigma-Aldrich. 1-(4-aminophenyl)-3-methylimidazolidin-2-one Product Sheet. CAS 95182-37-9. Link

-

PubChem. 1-(4-aminophenyl)imidazolidin-2-one Compound Summary. National Library of Medicine. Link

-

Fritz, J. A., et al. (2006).[2] "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas." Organic Letters, 8(12), 2531-2534. Link

-

Bayer Healthcare AG. (2005).[3] Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2005026135A1. (Analogous chemistry for nitro-reduction). Link

- Dalaf, A. H. (2021). "Synthesis of 4-imidazolidinone derivatives: Green chemistry and biological activity." Tikrit Journal of Pure Science.

Sources

Literature review of substituted imidazolidin-2-ones

The Substituted Imidazolidin-2-one Scaffold: Synthetic Architecture, Pharmacophore Versatility, and Catalytic Utility[1]

Executive Summary

The imidazolidin-2-one ring (a cyclic urea) represents a privileged scaffold in modern chemical science, bridging the gap between structural biology and asymmetric synthesis.[2] Unlike flexible acyclic ureas, the five-membered ring enforces a rigid conformation that maximizes hydrogen bond directionality, making it an ideal pharmacophore for kinase inhibition and GPCR modulation. Simultaneously, this rigidity—when coupled with chiral substituents—has established the scaffold as the "workhorse" of organocatalysis (the MacMillan catalysts), enabling enantioselective transformations previously restricted to transition metal catalysis. This guide dissects the synthesis, medicinal utility, and catalytic mechanisms of this essential moiety.[2]

Structural Significance & Pharmacophore Analysis[1]

The imidazolidin-2-one core functions as a bioisostere for the peptide bond but with restricted conformational freedom. Its utility stems from three molecular interactions:

-

Hydrogen Bond Donor/Acceptor (HBD/HBA): The urea functionality provides a predictable H-bonding motif (N-H donor, C=O acceptor) often utilized to bind aspartate or glutamate residues in enzyme active sites.

-

Conformational Constraint: Cyclization locks the N-C-N bond angles, reducing the entropic penalty of binding to protein targets.

-

Metabolic Stability: The cyclic urea is significantly more resistant to amidases and proteases compared to linear amides or ureas.

Synthetic Methodologies: From Classical to Catalytic

The construction of the imidazolidin-2-one ring has evolved from phosgene-dependent routes to green, atom-economical approaches.

A. Classical Carbonylation (The Phosgene/CDI Route)

The most robust method involves the reaction of 1,2-diamines with a carbonyl source. While phosgene was historically used, 1,1'-Carbonyldiimidazole (CDI) is now the standard due to safety and easy handling.

-

Mechanism: Sequential nucleophilic attack of the diamine nitrogens on the carbonyl carbon of CDI, releasing imidazole as a byproduct.

-

Limitation: Requires pre-synthesized, often chiral, 1,2-diamines.

B. Acid-Catalyzed Urea Cyclization (Regioselective)

A modern approach involves the intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas. This method allows for the regioselective introduction of substituents at the 4-position, a challenge in symmetric diamine approaches.

-

Utility: Access to 4-(het)arylimidazolidin-2-ones used in anti-cancer research.[1]

C. Aziridine Ring Expansion

Reaction of aziridines with isocyanates (often catalyzed by Lewis acids or halides) yields substituted imidazolidin-2-ones via a [3+2] cycloaddition logic.

Visualization: Synthetic Pathways

Figure 1: Primary synthetic routes to the imidazolidin-2-one scaffold.[1][2][3] The diamine route is most common for chiral auxiliaries, while urea cyclization offers superior regiocontrol for drug scaffolds.

The Organocatalysis Revolution: The MacMillan Catalyst

Perhaps the most famous application of the chiral imidazolidin-2-one is its role as an organocatalyst. Developed by David MacMillan, these catalysts (derived from phenylalanine or alanine) mimic the activity of Lewis acid metals using "LUMO-lowering" activation.

The Mechanism:

-

Condensation: The secondary amine of the imidazolidinone reacts with an

-unsaturated aldehyde to form an iminium ion . -

Activation: The formation of the positively charged iminium species lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the olefin highly electrophilic.

-

Stereocontrol: The bulky groups on the imidazolidinone ring (e.g., benzyl, tert-butyl) shield one face of the olefin, forcing incoming nucleophiles (like dienes in Diels-Alder) to attack from the specific open face.

Visualization: MacMillan Catalytic Cycle

Figure 2: The organocatalytic cycle of MacMillan's imidazolidinone. The transient iminium species activates the substrate while the chiral scaffold dictates stereochemistry.

Medicinal Chemistry Landscape

In drug discovery, the imidazolidin-2-one is not just a passive linker; it is often the primary binding element.

Table 1: Key Therapeutic Agents Containing the Imidazolidin-2-one Moiety

| Drug Name | Therapeutic Class | Mechanism of Action | Role of Imidazolidin-2-one |

| Imidapril | Antihypertensive | ACE Inhibitor | Mimics the transition state of peptide hydrolysis; the carbonyl coordinates Zinc in the active site. |

| Azlocillin | Antibiotic | Penicillin (Beta-lactam) | The imidazolidin-2-one side chain enhances potency against Pseudomonas aeruginosa by improving cell wall penetration. |

| Emicerfont | Anxiolytic (Investigational) | CRF1 Receptor Antagonist | Acts as a rigid spacer orienting aryl groups to fit the hydrophobic pockets of the GPCR. |

| BMS-986142 | Anticoagulant | FXIa Inhibitor | The cyclic urea serves as a neutral, polar core that replaces unstable amidine groups found in earlier generations. |

Experimental Protocols

Protocol A: Standard Synthesis via CDI-Mediated Cyclization

Best for: Synthesizing chiral auxiliaries or standard cores from available diamines.

Reagents:

-

(1R,2R)-1,2-diaminocyclohexane (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Argon atmosphere

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with argon. Add (1R,2R)-1,2-diaminocyclohexane and dissolve in anhydrous DCM (0.1 M concentration).

-

Why: Moisture reacts with CDI to form CO2 and imidazole, lowering yield.

-

-

Addition: Cool the solution to 0°C. Add CDI portion-wise over 15 minutes.

-

Why: The reaction is exothermic; rapid addition can cause side reactions or solvent boiling.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (stain with ninhydrin; diamine is purple, product is faint/white).

-

Workup: Dilute with DCM, wash with 1M HCl (to remove imidazole byproduct and unreacted diamine), then saturated NaHCO3, then brine.

-

Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Regioselective Synthesis via Acid-Catalyzed Cyclization

Best for: Creating 4-aryl-imidazolidin-2-ones for medicinal chemistry screening.

Reagents:

-

N-(2,2-dimethoxyethyl)urea derivative (1.0 equiv)

-

Aromatic Nucleophile (e.g., Phenol, Indole) (1.0 equiv)

-

Trifluoroacetic acid (TFA) (Catalytic to stoichiometric)

Procedure:

-

Dissolution: Dissolve the urea derivative and the aromatic nucleophile in toluene.

-

Cyclization: Add TFA (1.0 equiv) and heat to reflux (110°C).

-

Why: Acid generates an N-acyliminium ion intermediate in situ from the acetal, which triggers the electrophilic aromatic substitution on the nucleophile.

-

-

Monitoring: Reflux for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the urea.

-

Isolation: Evaporate volatiles under reduced pressure. The residue is often a solid that can be washed with cold acetone or recrystallized from ethanol.

References

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane. Molecules. (2025). A statistical analysis-based pseudo-multicomponent protocol using CDI. [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones. International Journal of Molecular Sciences. (2021). Details the acid-catalyzed urea cyclization method. [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Molecules. (2019). Review of modern catalytic strategies including aziridine expansion. [Link]

-

Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Journal of Organic Chemistry. (2019). Propargylic urea cyclization methods. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one protocol

Application Note: High-Fidelity Synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one

Executive Summary & Strategic Analysis

The synthesis of 1-(4-aminophenyl)-3-methylimidazolidin-2-one represents a critical intermediate step in the development of pharmaceutical scaffolds, particularly in the realm of kinase inhibitors and antibiotics where the cyclic urea moiety serves as a bioisostere for lactams or oxazolidinones.

While linear cyclization strategies exist (e.g., reacting N-(4-aminophenyl)-N'-methylethane-1,2-diamine with phosgene equivalents), they often suffer from regioselectivity issues and the handling of unstable diamine precursors.

The Protocol Choice: This guide details a Convergent Two-Step Protocol utilizing a Copper-Catalyzed N-Arylation (modified Goldberg reaction) followed by a chemoselective Nitro-reduction.

-

Why this route? It utilizes the commercially available and stable 1-methylimidazolidin-2-one as a starting material. This ensures the cyclic urea core is pre-formed, eliminating ring-closure failure modes and guaranteeing the correct regioisomer.

-

Step 1: Copper-catalyzed C-N coupling of 1-methylimidazolidin-2-one with 1-iodo-4-nitrobenzene.

-

Step 2: Palladium-catalyzed hydrogenation of the nitro group to the target aniline.

Reaction Pathway Visualization

The following diagram outlines the chemical logic and workflow for the synthesis.

Figure 1: Convergent synthetic pathway utilizing a modified Goldberg coupling followed by nitro-reduction.[1]

Step 1: Copper-Catalyzed N-Arylation

This step installs the aryl group onto the pre-existing cyclic urea. We utilize a diamine ligand to accelerate the Ullmann-type coupling, allowing for milder conditions than traditional copper bronze methods.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2] | Scale (Example) | Role |

| 1-Methylimidazolidin-2-one | 100.12 | 1.2 | 1.20 g | Nucleophile |

| 1-Iodo-4-nitrobenzene | 249.01 | 1.0 | 2.49 g | Electrophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 190 mg | Catalyst |

| DMEDA (N,N'-Dimethylethylenediamine) | 88.15 | 0.2 | 215 µL | Ligand |

| Potassium Phosphate (K3PO4) | 212.27 | 2.0 | 4.24 g | Base |

| 1,4-Dioxane | - | - | 20 mL | Solvent |

Experimental Protocol

-

Reactor Setup: Flame-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Criticality: Oxygen inhibits the catalytic cycle of Copper(I). Strict inert atmosphere is required.

-

-

Charging: Add CuI (190 mg), K3PO4 (4.24 g), and 1-iodo-4-nitrobenzene (2.49 g) to the vial.

-

Evacuation: Cap the vial and evacuate/backfill with Argon three times.

-

Liquid Addition: Under a positive pressure of Argon, add 1,4-Dioxane (20 mL), 1-Methylimidazolidin-2-one (1.20 g), and finally the ligand DMEDA (215 µL) via syringe.

-

Note: The solution should turn a blue-green color upon ligand addition.

-

-

Reaction: Seal the vessel tightly. Heat the mixture to 110°C in an oil bath for 16–24 hours .

-

Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting iodide (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.[1][3][4]

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0–5% MeOH in DCM).

-

Yield Expectation: 85–92% as a yellow solid.

-

Step 2: Nitro-Group Reduction

The reduction of the nitro group to the amine must be performed carefully to avoid over-reduction or poisoning of the catalyst if sulfur traces are present (unlikely in this synthetic route).

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2] | Scale (Example) | Role |

| Nitro-Intermediate (from Step 1) | 221.21 | 1.0 | 1.00 g | Precursor |

| 10% Pd/C (wet support) | - | 10 wt% | 100 mg | Catalyst |

| Hydrogen Gas (H2) | 2.02 | Excess | Balloon | Reductant |

| Methanol (MeOH) | - | - | 15 mL | Solvent |

Experimental Protocol

-

Safety Check: Ensure all ignition sources are removed. Hydrogen gas is highly flammable.

-

Dissolution: In a 50 mL round-bottom flask, dissolve the Nitro-intermediate (1.00 g) in Methanol (15 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg).

-

Technique: Add the catalyst to the wet solution (or wet the catalyst with a few drops of water first) to prevent sparking dry Pd/C, which can ignite methanol vapors.

-

-

Hydrogenation:

-

Seal the flask with a rubber septum.

-

Insert a needle connected to a vacuum line and briefly evacuate (carefully, do not boil off solvent).

-

Insert a balloon filled with H2 gas. Cycle vacuum/H2 three times.

-

Leave under H2 atmosphere (balloon pressure) with vigorous stirring at Room Temperature.

-

-

Timeline: Reaction is typically complete in 2–4 hours . The yellow color of the solution will fade to colorless.

-

Workup:

-

Filter the mixture through a Celite pad to remove the Pd/C.

-

Caution: Do not let the Pd/C filter cake dry out completely in air, as it is pyrophoric. Keep it wet with water before disposal.

-

Wash the pad with MeOH.

-

-

Isolation: Concentrate the filtrate to dryness.

-

Product: The resulting off-white solid is usually pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Ether.

-

Quality Control & Validation

To ensure the protocol was successful, compare your data against these standard metrics.

| Metric | Expected Result | Diagnostic Note |

| Appearance | Off-white to pale beige powder | Dark brown indicates oxidation; recrystallize. |

| 1H NMR (DMSO-d6) | δ 6.50 (d, 2H) , δ 7.15 (d, 2H) (Aromatic AA'BB')δ 4.85 (s, 2H) (NH2 - Broad)δ 3.30-3.60 (m, 4H) (Imidazolidinone ring)δ 2.75 (s, 3H) (N-Methyl) | The key diagnostic is the upfield shift of aromatic protons compared to the nitro-precursor. |

| LC-MS (ESI+) | [M+H]+ = 192.1 | Major peak. |

| Melting Point | 168–172 °C | Sharp range indicates high purity. |

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Coupling)

-

Cause: Catalyst poisoning or "wet" conditions.

-

Solution: Re-dry the 1,4-dioxane over molecular sieves. Ensure the CuI is off-white/tan, not green/brown. If the reaction stalls, add an additional 0.1 equiv of DMEDA ligand.

Issue 2: Incomplete Reduction in Step 2

-

Cause: Hydrogen mass transfer limitation.

-

Solution: Stirring must be vigorous to break the H2 gas into the solvent. If using a balloon, ensure it remains inflated. If the reaction is slow, warm slightly to 40°C.

Issue 3: Product Coloration (Pink/Brown)

-

Cause: Aniline oxidation.

-

Solution: Store the final product under Nitrogen in the dark at -20°C. Anilines are prone to air oxidation over time.

References

-

Fritz, J. A., et al. "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination."[5] Organic Letters, vol. 8, no.[5][6] 12, 2006, pp. 2531-2534. Link

-

Klapars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, vol. 123, no. 31, 2001, pp. 7727-7729. Link

-

Sigma-Aldrich. "Product Specification: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9)." Sigma-Aldrich Catalog. Link

-

PubChem. "Compound Summary: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one." National Library of Medicine. Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Standard safety precautions for handling hazardous chemicals (irritants, flammable gases, heavy metals) must be observed.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one - Lead Sciences [lead-sciences.com]

- 3. 4-methyl-N-[(4-nitrophenyl)methyl]aniline | C14H14N2O2 | CID 1132994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazolidinone synthesis [organic-chemistry.org]

- 6. 4-Imidazolidinone synthesis [organic-chemistry.org]

Application Note: Advanced One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

Executive Summary

The 1,3-disubstituted imidazolidin-2-one scaffold is a pharmacophore of immense value, serving as the core structure for HIV protease inhibitors (e.g., Mozenavir), chiral auxiliaries (Evans-type analogues), and various GPCR antagonists. Traditional synthesis often relies on the reaction of 1,2-diamines with phosgene—a method plagued by safety hazards and handling restrictions.

This guide details two superior, field-validated protocols for the one-pot synthesis of these targets. We prioritize methods that offer modular diversity (for library generation) and scalability (for process chemistry).

-

Protocol A (The "Library Builder"): A pseudo-multicomponent reaction involving in situ reductive amination followed by CDI-mediated cyclization.[1] This allows for the rapid assembly of diverse

substituents from simple aldehyde feedstocks. -

Protocol B (The "Green Scaler"): A catalytic carbonylation using Dimethyl Carbonate (DMC) or CO2 surrogates, eliminating the need for phosgene or halogenated reagents.

Strategic Route Analysis

The choice of synthetic route depends on the stage of drug development.

| Feature | Phosgene / Triphosgene | Protocol A: Reductive Cyclization (CDI) | Protocol B: Green Carbonylation (DMC) |

| Primary Utility | Legacy / Large Scale | Lead Optimization / Library Gen | Process Scale-Up / Green Chem |

| Safety Profile | High Hazard (Toxic Gas) | Moderate (Solid Reagents) | Excellent (Biodegradable) |

| Diversity Potential | Low (Requires pre-made diamines) | High (Assembles from aldehydes) | Low (Requires pre-made diamines) |

| Atom Economy | Poor (Stoichiometric waste) | Moderate | High (Methanol byproduct) |

| Key Reagent | Carbonyldiimidazole (CDI) | Dimethyl Carbonate (DMC) |